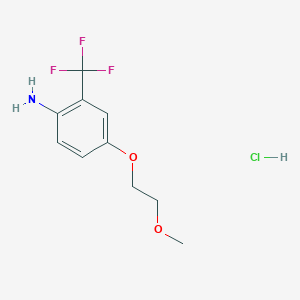

4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline hydrochloride

Description

4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline hydrochloride is a fluorinated aniline derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position and a 2-methoxyethoxy (-OCH₂CH₂OCH₃) substituent at the 4-position of the benzene ring, with the amine group protonated as a hydrochloride salt. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and boron-containing therapeutics, as evidenced by its use in European Patent EP 4,374,877 A2 . Its structural features enhance solubility and stability, making it advantageous for coupling reactions in drug discovery pipelines.

Properties

IUPAC Name |

4-(2-methoxyethoxy)-2-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO2.ClH/c1-15-4-5-16-7-2-3-9(14)8(6-7)10(11,12)13;/h2-3,6H,4-5,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAUPDLROFWTCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=C(C=C1)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-(trifluoromethyl)aniline.

Etherification: The aniline undergoes etherification with 2-methoxyethanol in the presence of a suitable base such as sodium hydride or potassium carbonate.

Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced forms.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Overview

4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline hydrochloride, with the CAS number 1185300-81-5, is an organic compound notable for its unique chemical structure featuring both a trifluoromethyl group and a methoxyethoxy group. This compound has garnered attention in various fields of scientific research due to its diverse applications in medicinal chemistry, materials science, and biological studies.

Medicinal Chemistry

One of the primary applications of this compound is as an intermediate in the synthesis of pharmaceutical compounds . Its structural characteristics allow it to interact with specific receptors or enzymes, making it valuable in drug design and development. The trifluoromethyl group enhances lipophilicity, which can improve the compound's ability to permeate cell membranes and reach intracellular targets, thus potentially increasing the efficacy of therapeutic agents.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound can be synthesized to target cancer cell lines effectively. For instance, modifications to the aniline structure have led to compounds that exhibit selective cytotoxicity against certain cancer types, demonstrating the potential for developing targeted therapies.

Materials Science

In materials science, this compound is utilized in the development of advanced materials such as polymers and coatings. The unique chemical properties imparted by the trifluoromethyl and methoxyethoxy groups contribute to enhanced performance characteristics like thermal stability and chemical resistance.

Table: Comparison of Material Properties

| Property | 4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline | Similar Compounds |

|---|---|---|

| Thermal Stability | High | Moderate |

| Chemical Resistance | Excellent | Variable |

| Lipophilicity | Enhanced | Lower |

Biological Studies

The compound serves as a probe or reagent in various biological assays aimed at studying enzyme activity or receptor binding. Its ability to modulate the activity of biological targets makes it a useful tool in pharmacological research.

Summary of Applications

- Medicinal Chemistry : Intermediate for pharmaceuticals targeting specific receptors.

- Materials Science : Development of polymers and coatings with enhanced properties.

- Biological Studies : Reagent for enzyme activity assays and receptor binding studies.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related aniline hydrochlorides (Table 1):

Key Observations :

- Substituent Effects : The 2-methoxyethoxy group in the target compound improves aqueous solubility compared to trifluoromethoxy (-OCF₃) in CAS 1588441-12-6, which is more electronegative and lipophilic .

- Simpler Analogues : 4-(Trifluoromethyl)aniline HCl (CAS 90774-69-9) lacks the methoxyethoxy group, resulting in lower molecular weight and reduced steric hindrance, favoring its use in straightforward amide formations .

Physicochemical Properties

- HPLC Retention : The target compound elutes at 0.83 minutes under acidic conditions (SQD-AA05), shorter than its iodinated derivative (1.19 minutes) due to reduced polarity .

- Molecular Weight : At ~283 g/mol, it is heavier than 4-(trifluoromethyl)aniline HCl (197.59 g/mol) , impacting diffusion rates in biological systems.

- Stability : The hydrochloride salt form enhances shelf-life compared to free bases, a common trait shared with analogues like CAS 1588441-12-6 .

Biological Activity

4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline hydrochloride, a compound with significant potential in pharmaceutical applications, has garnered attention for its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 249.23 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with cellular signaling pathways and molecular targets. The trifluoromethyl group is known to influence the compound's pharmacokinetics and pharmacodynamics by modulating enzyme activity and receptor interactions.

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It has been observed to interact with various receptors, potentially influencing signal transduction pathways critical for cell survival and growth.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its efficacy against several bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses, making it a candidate for treating inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- Cell Line Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against human cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant potency.

- Apoptosis Induction : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways, characterized by increased expression of pro-apoptotic factors such as p53 and caspase-3 cleavage.

Case Studies

Q & A

Basic: What synthetic routes are reported for 4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline hydrochloride, and how can reaction conditions be optimized for higher yields?

Answer:

The primary synthesis involves deprotection of a tert-butyl carbamate intermediate using 4 N HCl in 1,4-dioxane, yielding the hydrochloride salt with 82% efficiency . Key optimization factors include:

- HCl concentration : Excess HCl ensures complete deprotection of the carbamate group.

- Reaction time : Stirring overnight (12–16 hours) ensures complete conversion.

- Work-up : Precipitation with ether/hexane (1:3 ratio) followed by vacuum drying minimizes hygroscopicity and maximizes purity.

Alternative routes (e.g., direct amination) are not documented in the provided evidence, suggesting this method is the most reliable for academic use.

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., LCMS vs. theoretical mass) for this compound?

Answer:

The patent-reported LCMS shows m/z 236 [M+H]⁺, which aligns with the free base (C₁₀H₁₂F₃NO₂, MW 235.2). However, the hydrochloride form’s theoretical mass (235.2 + 36.46 = 271.66 g/mol) is not directly observed, likely due to in-source fragmentation . To resolve ambiguities:

- High-resolution MS (HRMS) : Confirm exact mass to distinguish between protonated free base and salt forms.

- NMR analysis : Use ¹H/¹³C NMR to verify the presence of the methoxyethoxy group (δ ~3.5–4.5 ppm for OCH₂CH₂O) and trifluoromethyl (δ ~120–125 ppm in ¹⁹F NMR).

- Elemental analysis : Validate chloride content (~13% for hydrochloride salts).

Basic: What analytical techniques are critical for confirming the purity and structure of this compound?

Answer:

- HPLC : Retention time (0.83 min, condition SQD-AA05) serves as a benchmark for purity .

- LCMS : Confirm molecular ion (m/z 236 [M+H]⁺) and absence of byproducts (e.g., incomplete deprotection).

- Melting point : While not explicitly reported for this compound, analogs like 4-methoxy-3-(trifluoromethyl)aniline (mp 183–184°C) suggest similar thermal stability .

- FT-IR : Detect N–H stretches (~3300 cm⁻¹ for primary amine) and C–F vibrations (~1100–1200 cm⁻¹).

Advanced: How does the methoxyethoxy substituent influence the compound’s solubility and reactivity in cross-coupling reactions?

Answer:

The 2-methoxyethoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its ether-oxygen lone pairs, facilitating reactions like Buchwald-Hartwig amination or Ullmann couplings. However:

- Steric hindrance : The bulky trifluoromethyl group at the 2-position may reduce reactivity in electrophilic substitution.

- Acid sensitivity : The hydrochloride salt’s amine group is protonated, limiting nucleophilic reactivity unless deprotonated with a base (e.g., K₂CO₃).

- Solubility trade-offs : While hydrophilic groups improve solubility in organic solvents, they may reduce compatibility with aqueous systems.

Basic: What are the recommended storage conditions to prevent degradation of the hydrochloride salt?

Answer:

- Temperature : Store at –20°C in airtight containers to minimize hygroscopicity and thermal decomposition.

- Moisture control : Use desiccants (silica gel or molecular sieves) to prevent hydrolysis of the amine hydrochloride.

- Light sensitivity : Protect from UV exposure, as aryl amines are prone to oxidation.

Advanced: How can researchers address low yields in downstream derivatization reactions (e.g., acylation or sulfonylation)?

Answer:

Low yields may arise from:

- Protonation of the amine : Deprotonate with a mild base (e.g., Et₃N or NaHCO₃) before acylation to activate the nucleophilic amine.

- Competing side reactions : Use protecting groups (e.g., Boc or Fmoc) for selective functionalization of other positions.

- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reactivity compared to protic solvents.

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors.

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Waste disposal : Neutralize with a weak base (e.g., NaHCO₃) before disposal to avoid releasing acidic residues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.